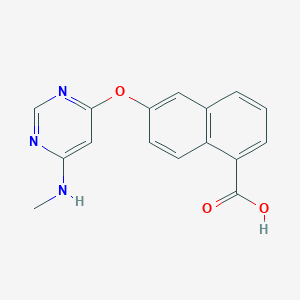
tert-Butyl 3-iodo-6-vinyl-1H-indazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-iodo-6-vinyl-1H-indazole-1-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of the tert-butyl group, iodine, and vinyl group in the structure of this compound makes it a versatile intermediate for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-iodo-6-vinyl-1H-indazole-1-carboxylate typically involves the iodination of a suitable indazole precursor followed by the introduction of the vinyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the indazole ring. The vinyl group can be introduced through a Heck reaction or a similar coupling reaction using a vinyl halide and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-iodo-6-vinyl-1H-indazole-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: The vinyl group can participate in coupling reactions such as Heck, Suzuki, and Sonogashira couplings.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., DMF, toluene) are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while coupling reactions can produce complex indazole derivatives with extended conjugation.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-iodo-6-vinyl-1H-indazole-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential drug candidates with anticancer, anti-inflammatory, and antimicrobial properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules and heterocycles.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-iodo-6-vinyl-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the iodine and vinyl groups can enhance its binding affinity and selectivity towards certain molecular targets. The exact pathways involved can vary and are often the subject of detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 3-iodo-1H-indazole-1-carboxylate
- tert-Butyl 3-amino-1H-indazole-1-carboxylate
- tert-Butyl 7-bromo-1H-indazole-1-carboxylate
Uniqueness
tert-Butyl 3-iodo-6-vinyl-1H-indazole-1-carboxylate is unique due to the presence of both the iodine and vinyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds and materials.
Eigenschaften
Molekularformel |
C14H15IN2O2 |
|---|---|
Molekulargewicht |
370.19 g/mol |
IUPAC-Name |
tert-butyl 6-ethenyl-3-iodoindazole-1-carboxylate |
InChI |
InChI=1S/C14H15IN2O2/c1-5-9-6-7-10-11(8-9)17(16-12(10)15)13(18)19-14(2,3)4/h5-8H,1H2,2-4H3 |
InChI-Schlüssel |
SRMBBTWSKBRICW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C=C)C(=N1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13933026.png)
![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)





![4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol](/img/structure/B13933057.png)
![N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide](/img/structure/B13933060.png)
